3-Indole-3-acetaldehyde sodium bisulfite

Chemical Stability Aldehyde Protection Reagent Storage

Select this sodium bisulfite adduct for a bench-stable, water-soluble source of indole-3-acetaldehyde. Unlike the unstable, oxidation-prone free aldehyde (CAS 2591-98-2), this crystalline sulfonate salt enables reliable Strecker reactions with [11C]cyanide for PET imaging of auxin transport and serves as a key building block for indole-based neurotransmitter analogs. It is also the definitive reference standard for trapping and identifying the transient auxin intermediate in planta. Choose this compound to eliminate handling difficulties and ensure reproducibility in radiochemical, medicinal, and analytical workflows.

Molecular Formula C10H10NNaO4S
Molecular Weight 263.25
CAS No. 20095-27-6
Cat. No. B1164889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indole-3-acetaldehyde sodium bisulfite
CAS20095-27-6
Synonyms3-Indoleacetaldehyde sodium bisulfite
Molecular FormulaC10H10NNaO4S
Molecular Weight263.25
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15);/q;+1/p-1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Indole-3-acetaldehyde Sodium Bisulfite (CAS 20095-27-6): A Stable, Water-Soluble Indole-3-acetaldehyde Equivalent for Research and Synthesis


3-Indole-3-acetaldehyde sodium bisulfite (CAS 20095-27-6), also known as the indole-3-acetaldehyde–sodium bisulfite addition compound, is a stable, crystalline derivative of the auxin precursor indole-3-acetaldehyde . The compound is formed via the reversible addition of sodium bisulfite to the aldehyde group, yielding a water-soluble sulfonate salt that serves as a protected, bench-stable form of the otherwise transient and reactive free aldehyde [1]. It is primarily utilized as a synthetic intermediate for the preparation of indole-containing neurotransmitter analogs and as a reactant in radiochemical Strecker syntheses with [11C]cyanide .

Why Free Indole-3-acetaldehyde or Related Indole Auxins Cannot Substitute for 3-Indole-3-acetaldehyde Sodium Bisulfite in Critical Applications


The free aldehyde, indole-3-acetaldehyde (CAS 2591-98-2), is highly unstable and prone to rapid oxidation and polymerization, limiting its practical utility as a research reagent . Other indole auxins, such as indole-3-acetic acid (IAA), lack the reactive aldehyde functionality required for key synthetic transformations, including Strecker amino acid synthesis and the generation of radiolabeled tracers . The sodium bisulfite adduct uniquely provides a bench-stable, water-soluble form of the aldehyde that can be readily liberated or used directly in specific reactions, thereby circumventing the handling and stability issues associated with the free aldehyde [1].

Quantitative Evidence for Selecting 3-Indole-3-acetaldehyde Sodium Bisulfite Over Unprotected Indole-3-acetaldehyde and Related Analogs


Enhanced Bench Stability: Sodium Bisulfite Adduct vs. Free Indole-3-acetaldehyde

The free indole-3-acetaldehyde is intrinsically unstable, with an estimated atmospheric oxidation half-life of approximately 0.58 hours (35 minutes) under standard modeling conditions (12-hr day, 1.5E6 OH/cm3) . In stark contrast, the sodium bisulfite adduct is a crystalline solid that remains stable when stored dry at 4°C, as per vendor specifications . This represents a dramatic improvement in practical shelf life and handling safety for laboratory use.

Chemical Stability Aldehyde Protection Reagent Storage

Improved Aqueous Solubility: Sodium Bisulfite Adduct vs. Free Indole-3-acetaldehyde

The free aldehyde indole-3-acetaldehyde exhibits limited aqueous solubility, estimated at approximately 2948 mg/L (2.95 mg/mL) at 25°C [1]. The introduction of the polar sodium sulfonate group in the bisulfite adduct significantly enhances water solubility, making it freely soluble in aqueous solutions . This improved solubility facilitates its use in biological assays and aqueous-phase chemical reactions without the need for organic co-solvents that may interfere with enzymatic or cellular processes.

Aqueous Solubility Reagent Handling Biological Assays

Enabling Radiochemical Synthesis: Specific Reactant for [11C]Cyanide Strecker Reaction

The sodium bisulfite adduct is specifically validated as a reactant for the Strecker reaction with [11C]cyanide, a critical step in the synthesis of radiolabeled indole-3-acetic acid for Positron Emission Tomography (PET) imaging of auxin transport in living plants [1]. The free aldehyde, due to its instability, is not a practical alternative for this time-sensitive radiochemical procedure. Other indole auxins, such as indole-3-acetic acid, lack the necessary aldehyde group for the Strecker condensation and cannot be used to generate the corresponding 11C-labeled amino acid.

Radiochemistry PET Imaging Carbon-11 Labeling

Analytical Utility: Specific Trapping Agent for Indole-3-acetaldehyde in Plant Metabolic Studies

In plant metabolic studies, sodium bisulfite has been employed as a specific trapping agent for the in situ generated indole-3-acetaldehyde, preventing its further oxidation to indole-3-acetic acid (IAA) and enabling its isolation and identification [1][2]. The trapped bisulfite adduct closely resembles synthetic IAAld in its infrared (IR) spectrum, confirming its identity. This application demonstrates the unique ability of the bisulfite adduct to stabilize and preserve the transient aldehyde for downstream analytical characterization, a function that cannot be fulfilled by IAA or other stable auxin metabolites.

Plant Metabolism Auxin Biosynthesis Analytical Chemistry

Optimal Research and Industrial Scenarios for Procuring 3-Indole-3-acetaldehyde Sodium Bisulfite


Radiochemical Synthesis of 11C-Labeled Indole-3-acetic Acid for Plant PET Imaging

For researchers employing Positron Emission Tomography (PET) to study auxin transport dynamics in living plants, 3-Indole-3-acetaldehyde sodium bisulfite is the designated reactant for introducing a carbon-11 label via a Strecker reaction with [11C]cyanide . The compound's stability and reactivity under radiochemical conditions make it the preferred precursor over the unstable free aldehyde, enabling the reliable production of indole-3-[1-11C]acetic acid, a critical tracer for non-invasive imaging of plant hormone distribution [1].

Synthesis of Indole-Containing Neurotransmitter Analogs

In medicinal chemistry and neuropharmacology research, this compound serves as a key building block for the synthesis of potential neurotransmitter analogs . Its stable, solid form and water solubility simplify reaction setup and purification, providing a convenient and reproducible source of the indole-3-acetaldehyde scaffold for the construction of complex indole derivatives that may target serotonergic or other neurotransmitter systems.

Biochemical Studies of Auxin Biosynthesis Pathways

For plant biochemists investigating the indole-3-pyruvic acid (IPyA) or other auxin biosynthetic pathways, 3-Indole-3-acetaldehyde sodium bisulfite is an essential reference standard. It represents the stable, trapped form of the transient intermediate indole-3-acetaldehyde, and its IR spectrum matches the product formed when sodium bisulfite is used to trap the aldehyde in vivo [1]. This allows for the unambiguous identification and quantification of this elusive metabolite in complex biological matrices.

Development of Aldehyde-Specific Analytical Assays

Analytical chemists developing colorimetric, chromatographic, or mass spectrometric assays for indole-3-acetaldehyde require a stable, well-characterized standard. The bisulfite adduct fulfills this role, providing a shelf-stable reference material that can be used to calibrate instruments and validate methods. Its use as a model for the bisulfite-trapped aldehyde in early plant physiology studies underscores its long-standing utility in analytical method development .

Technical Documentation Hub

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